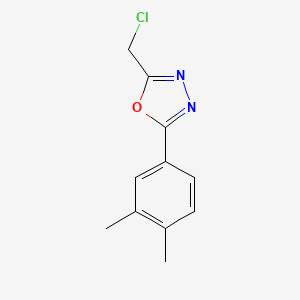
2-(Chloromethyl)-5-(3,4-dimethylphenyl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-5-(3,4-dimethylphenyl)-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-(3,4-dimethylphenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with chloromethylating agents. One common method includes the reaction of 3,4-dimethylbenzohydrazide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)-5-(3,4-dimethylphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can be used to modify the oxadiazole ring or the aromatic substituents.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or primary amines in polar solvents (e.g., DMF) under mild heating.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amine derivatives, while oxidation can produce alcohols or ketones.
Applications De Recherche Scientifique
2-(Chloromethyl)-5-(3,4-dimethylphenyl)-1,3,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of antimicrobial, antifungal, and anticancer agents.
Materials Science: The compound is used in the synthesis of polymers and advanced materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and as a building block for heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-5-(3,4-dimethylphenyl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but they often include interactions with nucleophilic sites on proteins or DNA.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole
- 2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole
- 2-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole
Uniqueness
2-(Chloromethyl)-5-(3,4-dimethylphenyl)-1,3,4-oxadiazole is unique due to the presence of the 3,4-dimethylphenyl group, which can influence its chemical reactivity and biological activity. The methyl groups can affect the compound’s steric and electronic properties, potentially leading to different interactions with biological targets compared to other similar compounds.
Propriétés
Formule moléculaire |
C11H11ClN2O |
|---|---|
Poids moléculaire |
222.67 g/mol |
Nom IUPAC |
2-(chloromethyl)-5-(3,4-dimethylphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C11H11ClN2O/c1-7-3-4-9(5-8(7)2)11-14-13-10(6-12)15-11/h3-5H,6H2,1-2H3 |
Clé InChI |
WGBJACZCINBQFO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C2=NN=C(O2)CCl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


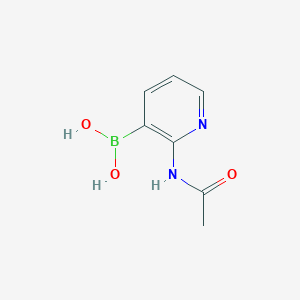



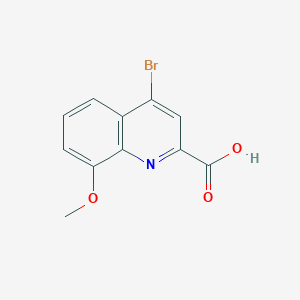
![Bicyclo[5.2.0]nonan-4-one](/img/structure/B12969231.png)

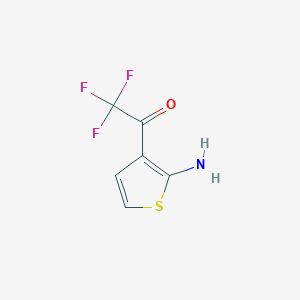

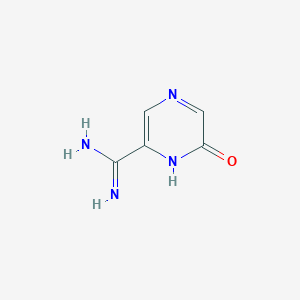
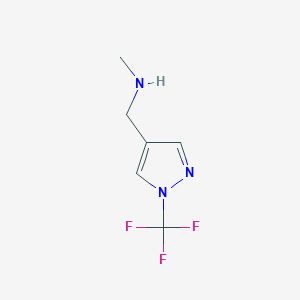
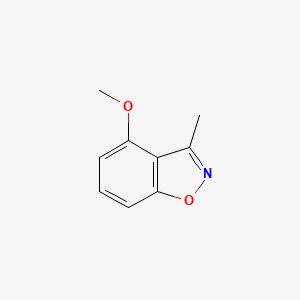
![Methyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylate](/img/structure/B12969279.png)

